molecular formula C24H26N6O B11238276 N-(3-methoxyphenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-(3-methoxyphenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11238276
M. Wt: 414.5 g/mol
InChI Key: KHBINRYRWKSEKN-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolopyrimidine core, followed by the introduction of the phenyl and piperidinyl groups. Key steps include:

    Formation of the Pyrazolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions: Introduction of the phenyl and piperidinyl groups via nucleophilic substitution reactions.

    Methoxylation: Introduction of the methoxy group on the phenyl ring using methanol in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The pyrazolopyrimidine core can be reduced under specific conditions.

    Substitution: The phenyl and piperidinyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide are commonly employed.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of reduced pyrazolopyrimidine derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(3-methoxyphenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C24H26N6O

Molecular Weight

414.5 g/mol

IUPAC Name

N-(3-methoxyphenyl)-6-(3-methylpiperidin-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C24H26N6O/c1-17-8-7-13-29(16-17)24-27-22(26-18-9-6-12-20(14-18)31-2)21-15-25-30(23(21)28-24)19-10-4-3-5-11-19/h3-6,9-12,14-15,17H,7-8,13,16H2,1-2H3,(H,26,27,28)

InChI Key

KHBINRYRWKSEKN-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC(=CC=C5)OC

Origin of Product

United States

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